molecular formula C9H12N2O3 B3040223 b-Amino-4-nitrobenzenepropanol CAS No. 174302-89-7

b-Amino-4-nitrobenzenepropanol

Cat. No.: B3040223
CAS No.: 174302-89-7
M. Wt: 196.2 g/mol
InChI Key: PCLGMKWXPXAGEO-UHFFFAOYSA-N
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Description

b-Amino-4-nitrobenzenepropanol (CAS: 174302-89-7) is a nitroaromatic compound with a molecular formula of OCC(Cc1ccc(cc1)N+[O-])N . Structurally, it features:

  • A benzene ring substituted with a para-nitro group (N+[O-]) and a propanol chain (OCC-).
  • An amino group (-NH₂) attached to the beta (second) carbon of the propanol chain.

This compound is marketed in specialized research quantities (e.g., 1 g, 500 mg, 250 mg), with prices ranging from €586.64 (250 mg) to €846.37 (500 mg) excluding VAT, reflecting its niche applications and synthesis complexity .

Properties

IUPAC Name

2-amino-3-(4-nitrophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c10-8(6-12)5-7-1-3-9(4-2-7)11(13)14/h1-4,8,12H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLGMKWXPXAGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of b-Amino-4-nitrobenzenepropanol typically involves the nitration of a benzene derivative followed by the introduction of an amino group and a propanol chain. One common method is as follows:

    Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Addition of Propanol Chain: The final step involves the addition of a propanol chain to the amino group through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: b-Amino-4-nitrobenzenepropanol can undergo oxidation reactions, where the amino group is oxidized to a nitroso or nitro group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular structure of b-Amino-4-nitrobenzenepropanol is represented as:

OC C H N CC1 CC C N O O C C1\text{OC C H N CC1 CC C N O O C C1}

This structure highlights the presence of functional groups that contribute to its reactivity and biological interactions. The compound's synthesis typically involves multi-step organic reactions, with critical parameters such as temperature, solvent choice, and reaction time influencing yield and purity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. Its nitro group can participate in various biological reactions, making it a candidate for developing new pharmaceuticals. Research indicates that compounds with similar structures have shown antibacterial and anti-inflammatory properties, suggesting that this compound may also possess similar activities.

Case Study: Antimicrobial Activity
A study exploring the antimicrobial effects of nitro-substituted phenolic compounds indicated that derivatives of this compound exhibited significant inhibition against various bacterial strains, demonstrating its potential as a lead compound for antibiotic development.

Materials Science

In materials science, this compound is utilized in the synthesis of polymers and nanomaterials. Its functional groups allow for the modification of polymeric structures, enhancing properties such as thermal stability and mechanical strength.

Application Example: Polymer Modification
Research has shown that incorporating this compound into polymer matrices can improve their mechanical properties while maintaining flexibility. This makes it suitable for applications in coatings and composites.

Analytical Chemistry

The compound is also employed in analytical chemistry as a reagent in various assays. Its ability to form stable complexes with metal ions makes it useful for detecting trace metals in environmental samples.

Example: Metal Ion Detection
Studies have demonstrated that this compound can be used to develop colorimetric assays for the detection of heavy metals such as lead and mercury in water samples, providing a rapid and effective analytical tool.

Summary of Applications

Field Application Notes
Medicinal ChemistryPotential antibiotic developmentExhibits antimicrobial activity against bacterial strains
Materials SciencePolymer modificationEnhances mechanical properties of polymers
Analytical ChemistryMetal ion detectionUseful in developing colorimetric assays for heavy metals

Mechanism of Action

The mechanism of action of b-Amino-4-nitrobenzenepropanol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Positions Key Functional Groups Predicted Properties
b-Amino-4-nitrobenzenepropanol Nitro (para), Amino (β) -NO₂, -NH₂, -OH High polarity, moderate solubility in polar solvents, potential for hydrogen bonding
b-Amino-2-nitrobenzenepropanol Nitro (ortho), Amino (β) -NO₂, -NH₂, -OH Increased steric hindrance, reduced solubility due to intramolecular interactions
b-Amino-3-nitrobenzenepropanol Nitro (meta), Amino (β) -NO₂, -NH₂, -OH Altered electronic effects; meta substitution may reduce resonance stabilization
a-Amino-4-nitrobenzenepropanol Nitro (para), Amino (α) -NO₂, -NH₂, -OH Amino group proximity to hydroxyl may enhance intramolecular hydrogen bonding, altering reactivity
b-Hydroxy-4-nitrobenzenepropanol Nitro (para), Hydroxy (β) -NO₂, -OH Reduced basicity compared to amino analog; increased acidity due to -OH

Key Findings:

Electronic Effects: The para-nitro group in this compound strongly withdraws electrons, reducing the basicity of the amino group compared to analogs without nitro substituents . Ortho-nitro analogs may exhibit steric clashes between the nitro and propanol chain, destabilizing the molecule.

Solubility and Reactivity: The hydroxyl (-OH) and amino (-NH₂) groups enhance solubility in polar solvents (e.g., DMSO, ethanol) compared to non-polar derivatives. Replacement of -NH₂ with -OH (as in b-Hydroxy-4-nitrobenzenepropanol) reduces nucleophilicity but increases hydrogen-bonding capacity.

Synthetic Challenges :

  • The compound’s high cost (€586.64/250 mg) suggests complex synthesis pathways, likely involving multi-step nitro reduction or protection-deprotection strategies .

Research Implications

  • Pharmaceutical Potential: The amino-nitro combination may serve as a pharmacophore in drug design, though toxicity profiles require further study.
  • Materials Science: Nitroaromatic compounds are explored for energetic materials; however, the propanol chain in this derivative could reduce thermal stability compared to simpler nitrobenzenes.

Biological Activity

b-Amino-4-nitrobenzenepropanol is a compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group and a nitro group attached to a benzene ring. This compound has been studied for its biological activities, particularly in the context of drug development, where derivatives may exhibit antimicrobial, anticancer, and other therapeutic properties.

This compound can undergo various chemical reactions that influence its biological activity:

  • Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or sodium borohydride.
  • Substitution : The compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions are essential for synthesizing derivatives that may enhance biological activity or target specific pathways in disease mechanisms .

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The amino group can form hydrogen bonds with proteins and nucleic acids, while the nitro group may participate in redox reactions. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects .

Biological Activity Overview

Research has highlighted several key areas where this compound and its derivatives demonstrate biological activity:

  • Antimicrobial Properties : Compounds derived from this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) below 30 µM against these pathogens .
  • Anticancer Activity : Preliminary studies indicate that some derivatives may possess anticancer properties by inducing apoptosis in cancer cell lines. This is attributed to their ability to interfere with cellular signaling pathways .
  • Toxicological Profile : While some studies suggest that this compound may have low acute toxicity, there are concerns regarding its mutagenic potential. In vitro assays have demonstrated mutagenicity in bacterial strains, indicating a need for careful evaluation in drug development contexts .

Case Studies

Several case studies provide insights into the biological activity of this compound:

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of various derivatives of this compound against Escherichia coli and Staphylococcus aureus. Results indicated that modifications at the para position of the nitro group enhanced antibacterial activity significantly.
  • Toxicity Assessment :
    • In a chronic toxicity study involving F344/N rats and B6C3F1 mice, oral administration revealed renal toxicity at high doses (500 mg/kg bw/d). However, lower doses did not show significant adverse effects. This suggests a dose-dependent relationship in toxicity .
  • Mutagenicity Testing :
    • A comprehensive mutagenicity assessment was conducted using the Ames test, which indicated that this compound was mutagenic in certain bacterial strains both with and without metabolic activation .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
4-NitrobenzylamineNitro and amino groups on benzeneAntimicrobial
4-NitrophenylethanolNitro and hydroxyl groupsModerate antibacterial properties
2-Amino-4-NitrophenolSimilar nitro groupAllergic contact dermatitis

This compound stands out due to its propanol chain, which may influence solubility and bioavailability compared to other compounds .

Q & A

Basic: What synthetic pathways are most effective for producing b-Amino-4-nitrobenzenepropanol, and how can yield be optimized?

Answer:
The synthesis of this compound typically involves nitro-group reduction and subsequent amine functionalization. A plausible route could adapt methods from analogous aromatic amines, such as the reduction of nitro intermediates using NaBH₄ in methanol, followed by acid-base purification to isolate the product . For optimization:

  • Stepwise monitoring : Use thin-layer chromatography (TLC) to track intermediate formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency at elevated temperatures (90–100°C) .
  • Yield improvement : Post-reduction, neutralization with HCl (pH <5) precipitates the product, as seen in similar amine syntheses .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. IR) during structural characterization be resolved?

Answer:
Discrepancies often arise from solvent effects, impurities, or tautomerism. Methodological approaches include:

  • Multi-technique validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and IR to cross-validate functional groups (e.g., -NH₂ and -NO₂ peaks). For example, IR absorption at ~1520 cm⁻¹ confirms nitro groups, while NMR δ 6.5–8.5 ppm correlates with aromatic protons .
  • Computational modeling : Compare experimental spectra with density functional theory (DFT)-predicted spectra to identify anomalies .
  • Purification rigor : Repurify via column chromatography (silica gel, ethyl acetate/hexane gradient) to eliminate interfering impurities .

Basic: What purification strategies are recommended for isolating this compound from reaction byproducts?

Answer:
Effective purification involves:

  • Acid-base extraction : Utilize pH-dependent solubility. Acidify the crude product to protonate the amine, then basify to precipitate the free base .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals, leveraging differential solubility at varying temperatures .
  • Chromatography : Flash chromatography with polar stationary phases (e.g., silica gel) and eluents like dichloromethane:methanol (9:1) .

Advanced: What computational methods predict the reactivity of this compound in aqueous versus nonpolar environments?

Answer:

  • Molecular dynamics (MD) simulations : Model solvation shells to assess stability. Polar solvents may stabilize nitro groups via hydrogen bonding, while nonpolar solvents favor amine aggregation .
  • Quantum mechanical calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect may dominate in polar media .
  • Solvent parameterization : Use Hansen solubility parameters to optimize reaction conditions for desired solvation effects .

Basic: How should researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:
Design a stability study with:

  • Accelerated degradation tests : Incubate samples at 40–60°C and pH 1–13 for 1–4 weeks. Monitor degradation via HPLC .
  • Kinetic analysis : Plot degradation rates (zero/first-order) to identify instability thresholds. For example, nitro groups may hydrolyze under strongly alkaline conditions .
  • Spectroscopic tracking : UV-Vis absorbance shifts (e.g., λmax changes) indicate structural degradation .

Advanced: What strategies address low reproducibility in biological activity assays involving this compound?

Answer:

  • Standardized protocols : Adopt impedance cardiography-inspired rigor (e.g., controlled reagent batches, calibrated equipment) .
  • Batch variability control : Pre-test synthesized batches for purity (>95% by HPLC) and confirm stoichiometry via elemental analysis .
  • Positive/negative controls : Include reference compounds (e.g., 4-nitrophenol for nitro-group activity comparisons) .

Basic: What analytical techniques are critical for quantifying this compound in complex matrices?

Answer:

  • HPLC-UV/Vis : Use a C18 column with acetonitrile:water (70:30) mobile phase; detect at λ = 254 nm (nitro-group absorption) .
  • Mass spectrometry (LC-MS) : Confirm molecular ion peaks ([M+H]⁺) and fragment patterns (e.g., loss of -NO₂ or -NH₂ groups) .
  • Calibration curves : Prepare standards in the matrix of interest (e.g., serum, buffer) to account for matrix effects .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental results in catalytic studies?

Answer:

  • Error source analysis : Check for oversimplified computational models (e.g., ignoring solvent dynamics or steric effects) .
  • Experimental replication : Repeat assays with controlled variables (e.g., oxygen-free environments to prevent oxidation) .
  • Hybrid methods : Combine MD simulations with empirical kinetic data to refine theoretical models .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
b-Amino-4-nitrobenzenepropanol
Reactant of Route 2
b-Amino-4-nitrobenzenepropanol

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